N-Methyl Ziprasidone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

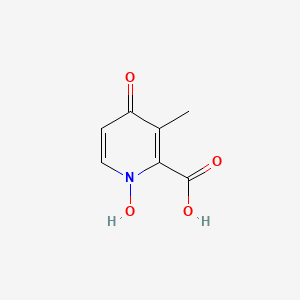

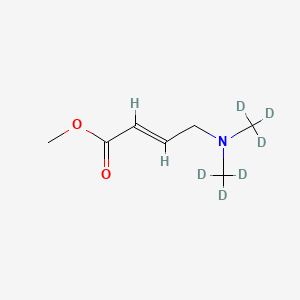

N-Methyl Ziprasidone is a degradation product of serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . Ziprasidone is an atypical antipsychotic used to manage schizophrenia, bipolar mania, and agitation in patients with schizophrenia . It is used to treat mental disorders such as schizophrenia and manic symptoms of bipolar disorder .

Molecular Structure Analysis

The molecular formula of this compound is C22H23ClN4OS . Its molecular weight is 426.96 . The structure of Ziprasidone, from which this compound is derived, is given in various sources .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 605.5±55.0 °C and a predicted density of 1.349±0.06 g/cm3 . Its pKa is predicted to be 8.41±0.50 .

Applications De Recherche Scientifique

Efficacy in Treating Schizophrenia : Ziprasidone has shown effectiveness against the core symptoms of schizophrenia and schizoaffective disorder, with a lower incidence of extrapyramidal syndrome (EPS) compared to some other antipsychotics (Mansbach, Carver, & Zorn, 2001).

Unique Pharmacological Profile : It exhibits a unique combination of pharmacological activities at human receptors, including high affinity for human 5-HT and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at 5-HT(2A), 5-HT(2C), and 5-HT(1B/1D) receptors (Schmidt, Lebel, Howard, & Zorn, 2001).

Pharmacokinetics in Rats : A study developed and validated a method for quantification of Ziprasidone in plasma, providing insights into its pharmacokinetic profile in rats (Marghade, Musmade, & Moorkoth, 2012).

Impurity Identification : Research identified and elucidated the structure of a novel impurity in ziprasidone hydrochloride, providing insights for quality control and drug formulation (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).

Comparison with Other Antipsychotics : Studies have compared ziprasidone with other antipsychotics like haloperidol, highlighting its effectiveness in reducing overall psychopathology, with advantages in movement disorder evaluations (Hirsch & Power, 1999).

Inclusion Complexation Studies : Research into the inclusion complexation of ziprasidone mesylate with beta-cyclodextrin sulfobutyl ether suggests enhanced solubility and potential benefits for intramuscular dosage forms (Kim, Oksanen, Massefski, Blake, Duffy, & Chrunyk, 1998).

Electroanalytical Characteristics : Studies have investigated ziprasidone's oxidation and developed methods for its determination in pharmaceuticals and serum samples (Kul, Gumustas, Uslu, & Ozkan, 2010).

Neuroprotective Effects : Ziprasidone has shown neuroprotective effects in a rat model of ischemic stroke, suggesting potential clinical applications beyond its antipsychotic use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).

Orientations Futures

The treatment of bipolar depression, a condition for which Ziprasidone is often used, continues to be a focus of research . Future directions may include the development of more effective treatments, the improvement of existing treatments, and further investigation into novel compounds and treatment interventions .

Propriétés

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGLIWDBDMJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)